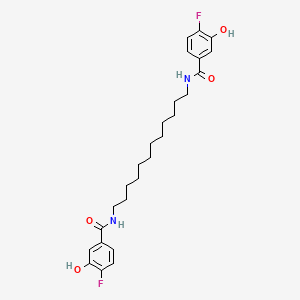
N,N'-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is a synthetic organic compound characterized by the presence of a dodecane backbone with two 4-fluoro-3-hydroxybenzamide groups attached at each end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with dodecanedioic acid and 4-fluoro-3-hydroxybenzoic acid.
Formation of Amide Bonds: The dodecanedioic acid is reacted with 4-fluoro-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of polymers or as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N’-(Dodecane-1,12-diyl)bis(3-hydroxybenzamide): Lacks the fluorine atoms, which may result in different binding affinities and biological activities.
N,N’-(Dodecane-1,12-diyl)bis(4-chloro-3-hydroxybenzamide): Contains chlorine instead of fluorine, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
841274-16-6 |
|---|---|
分子式 |
C26H34F2N2O4 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
4-fluoro-N-[12-[(4-fluoro-3-hydroxybenzoyl)amino]dodecyl]-3-hydroxybenzamide |
InChI |
InChI=1S/C26H34F2N2O4/c27-21-13-11-19(17-23(21)31)25(33)29-15-9-7-5-3-1-2-4-6-8-10-16-30-26(34)20-12-14-22(28)24(32)18-20/h11-14,17-18,31-32H,1-10,15-16H2,(H,29,33)(H,30,34) |
InChI 键 |
MNWKPMYIBLJSRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCCCCCCCCNC(=O)C2=CC(=C(C=C2)F)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
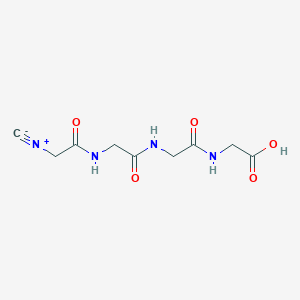
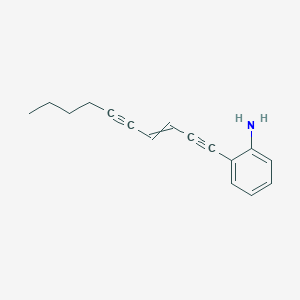
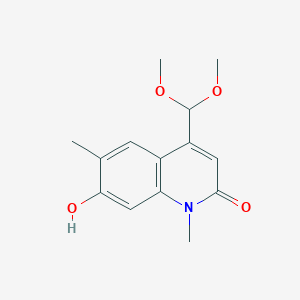
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
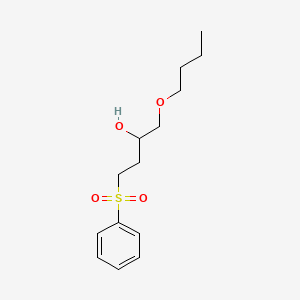

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
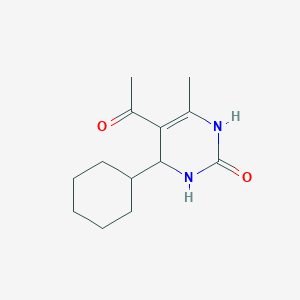

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
